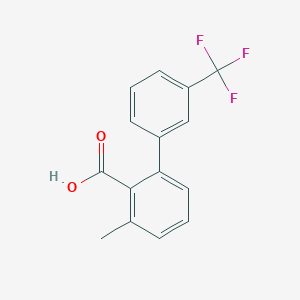6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid
CAS No.: 1261497-15-7
Cat. No.: VC11766683
Molecular Formula: C15H11F3O2
Molecular Weight: 280.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1261497-15-7 |
|---|---|
| Molecular Formula | C15H11F3O2 |
| Molecular Weight | 280.24 g/mol |
| IUPAC Name | 2-methyl-6-[3-(trifluoromethyl)phenyl]benzoic acid |
| Standard InChI | InChI=1S/C15H11F3O2/c1-9-4-2-7-12(13(9)14(19)20)10-5-3-6-11(8-10)15(16,17)18/h2-8H,1H3,(H,19,20) |
| Standard InChI Key | XYMDIJLGKZVPHI-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C2=CC(=CC=C2)C(F)(F)F)C(=O)O |
| Canonical SMILES | CC1=C(C(=CC=C1)C2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound belongs to the benzoic acid family, characterized by a carboxylic acid group (-COOH) attached to a benzene ring. The 2-position of the ring is substituted with a 3-trifluoromethylphenyl group (-C6H4CF3), while the 6-position hosts a methyl group (-CH3). This arrangement introduces steric and electronic effects that influence reactivity and physical properties .
Physicochemical Data
While direct measurements for 6-methyl-2-(3-trifluoromethylphenyl)benzoic acid are unavailable, analogous compounds like 2-[3-(trifluoromethyl)phenyl]benzoic acid (CAS 408367-99-7) provide a foundational reference :
| Property | Value (Analog) | Estimated Value (Target Compound) |
|---|---|---|
| Molecular Formula | C14H9F3O2 | C15H11F3O2 |
| Molecular Weight (g/mol) | 266.22 | 280.25 |
| Density (g/cm³) | 1.326 | ~1.34–1.38 |
| Boiling Point (°C) | 350 | ~355–365 |
| Flash Point (°C) | 165.5 | ~170–180 |
The addition of a methyl group increases molecular weight by 14.03 g/mol and likely elevates boiling and flash points due to enhanced van der Waals interactions .
Synthetic Methodologies
Crystallization and Purification
Post-synthesis, crystallization techniques using solvents like ethyl acetate or toluene yield high-purity products (>99.5%). For example, hydrolysis of trifluoromethylbenzoyl fluoride in distilled water followed by slow cooling and recrystallization achieved 95.4% yield for meta-trifluoromethylbenzoic acid .
Industrial and Research Applications
Material Science
The compound’s high thermal stability (boiling point >350°C) makes it suitable for high-performance polymers or coatings. The trifluoromethyl group imparts weather resistance and chemical inertness .
Pharmaceutical Intermediates
As a building block, the compound could be derivatized into prodrugs or enzyme inhibitors. Esterification of the carboxylic acid group (e.g., methyl esters) enhances bioavailability, as seen in related anticancer agents .
Challenges and Future Directions
Synthetic Optimization
Current methods require high-pressure fluorination, posing safety risks. Future work could explore catalytic fluorination or flow chemistry to improve efficiency .
Biological Screening
In vitro and in vivo studies are needed to validate the compound’s pharmacological potential. Priority targets include kinases and inflammatory mediators linked to the trifluoromethylphenyl motif .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume